{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13479060
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
![{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -](/images/structure/VC13479060.png)
Specification
Molecular Formula | C14H25ClN2O3 |
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Molecular Weight | 304.81 g/mol |
IUPAC Name | tert-butyl N-[4-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16-10-5-7-11(8-6-10)17(4)12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,19) |
Standard InChI Key | ZHTLFWYGQPNWJP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C(=O)CCl |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (IUPAC name: tert-butyl N-[4-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate) has the molecular formula C₁₄H₂₅ClN₂O₃ and a molecular weight of 304.81 g/mol. The compound’s stereochemistry is critical, with the (1R,4R) configuration being a common enantiomeric form in synthetic applications . Key structural features include:
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A cyclohexyl ring providing conformational rigidity.
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A methylamino group at the 4-position, acetylated by a 2-chloroacetyl chloride derivative.
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A tert-butyl carbamate protecting group, enhancing stability during synthetic manipulations.
Table 1: Key Physicochemical Properties
Synthetic Pathways and Methodologies
The synthesis of this compound typically involves multi-step reactions, leveraging carbamate chemistry and selective functionalization.
Stepwise Synthesis
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Cyclohexylamine Derivatization:
The 4-methylaminocyclohexanol intermediate is prepared via reductive amination of cyclohexanone derivatives. -
Chloroacetylation:
The methylamino group reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetylated intermediate. -
Carbamate Protection:
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under inert conditions, yielding the final product.
Yield: Reported yields for analogous syntheses range from 70–90%, depending on purification protocols.
Spectroscopic Characterization
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NMR:
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¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 3.2–3.5 ppm (cyclohexyl protons), and δ 4.1 ppm (chloroacetyl CH₂).
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¹³C NMR: Signals at δ 155 ppm (carbamate carbonyl) and δ 165 ppm (chloroacetyl carbonyl).
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IR: Strong absorptions at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O).
Reactivity and Functional Utility
The compound’s reactivity is governed by its functional groups:
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tert-Butyl Carbamate:
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Stable under basic and nucleophilic conditions but cleavable via acidolysis (e.g., HCl/dioxane).
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Chloroacetyl Group:
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Participates in nucleophilic substitutions, enabling conjugation with amines or thiols in drug design.
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Table 2: Common Reactions and Applications
Reaction Type | Application | Example |
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Acidic Deprotection | Amine liberation for further functionalization | Synthesis of kinase inhibitors |
Alkylation | Formation of quaternary ammonium salts | Antimicrobial agents |
Cross-coupling | Bioconjugation in prodrugs | Targeted cancer therapies |
Industrial and Research Applications
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